DMT-2'-F-Bz-dA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

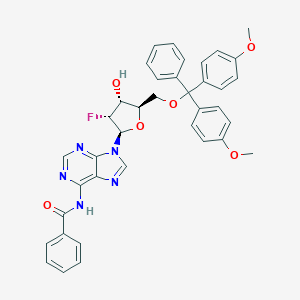

2D Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34FN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31-,33-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOOVEXTSRBCMU-VYUOYPLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34FN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DMT-2'-F-Bz-dA: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-(2-cyanoethyl diisopropylphosphoramidite), commonly known as DMT-2'-F-Bz-dA. This critical reagent is a cornerstone in the chemical synthesis of modified oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

Chemical Structure and Properties

This compound is a chemically modified phosphoramidite derivative of deoxyadenosine. The key structural features include a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a benzoyl (Bz) group protecting the N6-amino group of the adenine base, a fluorine atom at the 2'-position of the deoxyribose sugar, and a phosphoramidite group at the 3'-position. This strategic combination of protecting groups and modifications facilitates its use in automated solid-phase oligonucleotide synthesis.

The 2'-fluoro modification is particularly significant as it imparts desirable properties to the resulting oligonucleotides, including increased thermal stability of duplexes with complementary RNA and enhanced resistance to nuclease degradation, thereby improving their in vivo efficacy and duration of action.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-(2-cyanoethyl diisopropylphosphoramidite) |

| Synonyms | This compound phosphoramidite, 2'-Fluoro-dA(Bz) CEP |

| CAS Number | 136834-22-5 |

| Molecular Formula | C47H51FN7O7P[1] |

| Molecular Weight | 875.92 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% by HPLC and ≥99% by 31P-NMR |

| Storage Conditions | -20°C under an inert atmosphere |

| Solubility | Soluble in anhydrous acetonitrile |

Experimental Protocols

This compound is primarily utilized in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. The following is a generalized experimental protocol for the incorporation of a 2'-F-Bz-dA monomer into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

General Protocol for Solid-Phase Oligonucleotide Synthesis

This process involves a cycle of four main chemical reactions for each monomer addition.

1. Detritylation:

-

Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Purpose: Removal of the acid-labile 5'-DMT protecting group from the solid-support-bound nucleoside (or the growing oligonucleotide chain) to free the 5'-hydroxyl group for the subsequent coupling reaction.

-

Procedure: The support is washed with the deblocking solution for a specified time, followed by washing with a neutral buffer and then anhydrous acetonitrile to prepare for the next step.

2. Coupling:

-

Reagents: this compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.45 M Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 2,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).

-

Purpose: Formation of a phosphite triester linkage between the 5'-hydroxyl of the support-bound nucleoside and the 3'-phosphoramidite of the incoming this compound monomer.

-

Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling time for 2'-fluoro phosphoramidites is typically longer than for standard DNA phosphoramidites (e.g., 3-5 minutes) to ensure high coupling efficiency.

3. Capping:

-

Reagents: Capping A (e.g., acetic anhydride in THF/pyridine or lutidine) and Capping B (e.g., N-methylimidazole in THF).

-

Purpose: To acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and thus minimizing the formation of deletion-mutant oligonucleotides.

-

Procedure: The capping reagents are delivered to the synthesis column to permanently block the unreacted chains.

4. Oxidation:

-

Reagent: An oxidizing solution, typically iodine in a mixture of THF, pyridine, and water.

-

Purpose: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

-

Procedure: The oxidizing solution is passed through the column. This step completes the addition of one nucleoside monomer.

The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: After the final cycle, the oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

-

Base Deprotection: The same ammoniacal solution is used to remove the benzoyl protecting group from the adenine bases and the cyanoethyl protecting group from the phosphate backbone. This is typically carried out by heating at a specific temperature (e.g., 55-65°C) for several hours.

-

Purification: The crude oligonucleotide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

-

Final Detritylation (if synthesized DMT-on): If the synthesis is performed with the final DMT group left on for purification purposes ("DMT-on"), it is removed post-purification using an acidic solution.

Visualization of Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Applications in Drug Development

Oligonucleotides synthesized using this compound have shown significant promise in therapeutic applications. The incorporation of 2'-fluoro modifications enhances the drug-like properties of ASOs and siRNAs by:

-

Increasing Nuclease Resistance: The electronegative fluorine atom at the 2'-position provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, leading to a longer half-life in vivo.

-

Enhancing Binding Affinity: The 2'-fluoro modification promotes a C3'-endo sugar pucker, which is characteristic of A-form helices. This pre-organization of the sugar conformation leads to a higher binding affinity (increased melting temperature, Tm) of the oligonucleotide to its target RNA.

-

Mediating RNase H Activity: In the context of ASOs, "gapmer" designs are often employed, where a central DNA-like region is flanked by modified wings (e.g., with 2'-fluoro modifications). This design allows for the recruitment of RNase H to the DNA-RNA hybrid, leading to the cleavage of the target mRNA, while the modified wings provide nuclease resistance and high affinity.

These properties make oligonucleotides containing 2'-fluoro-2'-deoxyadenosine valuable candidates for the development of therapies for a wide range of diseases, including genetic disorders, viral infections, and cancer.

Conclusion

This compound is a vital building block in the synthesis of modified oligonucleotides for therapeutic and research applications. Its unique chemical structure, particularly the 2'-fluoro modification, imparts crucial properties of nuclease resistance and high binding affinity to the resulting oligonucleotides. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and drug developers working at the forefront of nucleic acid-based therapeutics. The continued use and further exploration of such modified nucleosides will undoubtedly pave the way for the next generation of oligonucleotide drugs.

References

The Guardian Molecule: Unraveling the Nuclease Resistance of DMT-2'-F-Bz-dA in Therapeutic Oligonucleotides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of oligonucleotides to enhance their stability against nuclease degradation is a cornerstone of nucleic acid-based therapeutics. Among the various chemical modifications, the incorporation of 2'-deoxy-2'-fluoro-N6-benzoyl-adenosine (2'-F-Bz-dA), synthesized from its phosphoramidite precursor, 5'-O-DMT-2'-deoxy-2'-fluoro-N6-benzoyl-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA), has emerged as a critical strategy. This technical guide delves into the core mechanism by which this modification imparts nuclease resistance, providing a comprehensive overview of the underlying stereoelectronic effects, quantitative stability data, detailed experimental protocols for assessing nuclease resistance, and visual representations of the involved pathways and workflows.

Introduction: The Challenge of Nuclease Susceptibility

Oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense therapeutic promise. However, their clinical translation is hampered by their inherent susceptibility to degradation by cellular and extracellular nucleases. These enzymes rapidly cleave the phosphodiester backbone of unmodified nucleic acids, leading to a short in vivo half-life and reduced therapeutic efficacy. Chemical modifications that protect against nuclease activity are therefore paramount for the development of robust and effective oligonucleotide drugs. The 2'-fluoro modification at the ribose sugar is a key modification that significantly enhances nuclease resistance.[1][2]

The Molecular Architect: this compound Phosphoramidite

The synthesis of 2'-fluoro-modified oligonucleotides is achieved through solid-phase synthesis using phosphoramidite chemistry. This compound phosphoramidite is the building block used to introduce 2'-fluoro-deoxyadenosine residues into the growing oligonucleotide chain.[3] The 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position protects it during synthesis, while the benzoyl (Bz) group protects the exocyclic amine of adenine. The phosphoramidite group at the 3'-hydroxyl position enables the coupling reaction to the next nucleotide.

The Core Mechanism of Nuclease Resistance

The enhanced nuclease resistance of oligonucleotides containing 2'-F-dA is attributed to a combination of steric and electronic effects originating from the 2'-fluoro substitution.

Steric Hindrance through Conformational Rigidity

The primary mechanism of nuclease resistance is steric hindrance. The highly electronegative fluorine atom at the 2'-position of the ribose sugar profoundly influences its conformational preference. It strongly favors a C3'-endo sugar pucker, which is characteristic of an A-form helical geometry, similar to that of RNA.[4][5] This contrasts with the C2'-endo pucker typically found in B-form DNA.

Most nucleases that degrade DNA recognize and bind to the B-form helix. The A-form geometry adopted by 2'-fluoro-modified oligonucleotides presents a significantly different three-dimensional structure to these enzymes. This altered conformation, particularly in the minor groove, sterically hinders the approach and binding of the nuclease's active site to the phosphodiester backbone, thereby preventing efficient cleavage.

Electronic Effects on Phosphodiester Bond Stability

The high electronegativity of the fluorine atom also exerts a significant electronic effect on the sugar-phosphate backbone. This inductive electron-withdrawing effect alters the charge distribution around the phosphodiester linkage, making it less susceptible to nucleophilic attack by water or enzymatic residues in the nuclease active site. This electronic stabilization of the phosphodiester bond contributes to the overall increase in the hydrolytic stability of the oligonucleotide.

Quantitative Analysis of Nuclease Resistance

The enhanced stability of 2'-fluoro-modified oligonucleotides has been quantified in numerous studies. The half-life (t½) in serum or plasma is a common metric used to assess nuclease resistance.

| Oligonucleotide Type | Modification | Half-life in Serum/Plasma | Reference(s) |

| siRNA | Unmodified | < 15 minutes | |

| siRNA | Fully 2'-F modified sense strand | ~5-6 hours | |

| siRNA | 2'-F modified pyrimidines | > 50% intact after 24 hours | |

| Antisense Oligonucleotide | Unmodified | Rapidly degraded | |

| Antisense Oligonucleotide | 2'-F modified | Significantly increased stability |

Experimental Protocols for Assessing Nuclease Resistance

The nuclease stability of oligonucleotides incorporating 2'-F-Bz-dA can be assessed using several established protocols.

Serum/Plasma Stability Assay followed by PAGE Analysis

This method provides a qualitative and semi-quantitative assessment of oligonucleotide degradation over time.

Methodology:

-

Oligonucleotide Preparation: Synthesize and purify the 2'-fluoro-modified and corresponding unmodified control oligonucleotides. 5'-end label the oligonucleotides with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.

-

Incubation: Incubate a fixed amount of the labeled oligonucleotide (e.g., 1 µg) in a solution containing a high percentage of serum or plasma (e.g., 50-90%) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Reaction Quenching: Stop the degradation reaction by adding a quenching buffer (e.g., formamide loading dye with EDTA) and immediately freezing the samples.

-

PAGE Analysis: Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: Visualize the bands using autoradiography or fluorescence imaging. The intensity of the full-length oligonucleotide band at each time point is quantified using densitometry to determine the rate of degradation.

Stability Assay with HPLC Analysis

High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis of oligonucleotide degradation.

Methodology:

-

Oligonucleotide Preparation: Synthesize and purify the modified and unmodified oligonucleotides.

-

Incubation: Incubate the oligonucleotides in serum or a specific nuclease solution at 37°C.

-

Time Points and Quenching: Collect and quench aliquots at various time points as described for the PAGE assay.

-

HPLC Analysis: Analyze the samples using ion-exchange or reverse-phase HPLC.

-

Data Analysis: The percentage of intact oligonucleotide is determined by integrating the area of the corresponding peak in the chromatogram. The degradation kinetics can be modeled to calculate the half-life.

Conclusion

The incorporation of 2'-fluoro-deoxyadenosine via this compound phosphoramidite is a powerful and well-established method for enhancing the nuclease resistance of therapeutic oligonucleotides. The mechanism of action is multifactorial, relying on the steric hindrance imposed by the A-form helical conformation and the electronic stabilization of the phosphodiester backbone. The significant increase in the in vivo half-life of 2'-fluoro-modified oligonucleotides underscores the critical role of this modification in the development of next-generation nucleic acid-based drugs. The experimental protocols outlined in this guide provide a robust framework for the evaluation of nuclease resistance, enabling researchers to optimize the stability and therapeutic potential of their oligonucleotide candidates.

References

- 1. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idtdna.com [idtdna.com]

- 3. DMT-2′Fluoro-dA(bz) Phosphoramidite [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

The 2'-Fluoro Modification in DMT-2'-F-Bz-dA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of the 2'-fluoro modification in the context of DMT-2'-F-Bz-dA, a key building block in the synthesis of modified oligonucleotides. This document provides a comprehensive overview of its chemical properties, quantitative performance data, and detailed experimental protocols relevant to its use in therapeutic and research applications.

Introduction to the 2'-Fluoro Modification

The 2'-fluoro (2'-F) modification of nucleosides, such as in N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (this compound), represents a significant advancement in oligonucleotide chemistry.[][2] This modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom.[3] This seemingly subtle change imparts a range of desirable properties to oligonucleotides, making them highly valuable for various applications, including antisense therapies, siRNA, and aptamers.[4][5]

The high electronegativity of the fluorine atom influences the sugar pucker, favoring a C3'-endo conformation, which is characteristic of RNA. This pre-organization of the sugar moiety leads to the adoption of an A-form helical structure when hybridized with a target strand, a key factor in its enhanced biological activity and stability.

Physicochemical Properties and Quantitative Data

The introduction of the 2'-fluoro modification significantly alters the physicochemical properties of oligonucleotides. These changes are critical for their performance in both in vitro and in vivo settings.

Thermal Stability

Oligonucleotides incorporating 2'-fluoro modifications exhibit increased thermal stability (melting temperature, Tm) when hybridized to complementary RNA or DNA strands. This enhancement is attributed to the pre-organized A-form helical structure, which is thermodynamically more stable. The increase in Tm is additive, with each 2'-F modification contributing to the overall stability of the duplex.

| Modification Type | Target Strand | Tm Increase per Modification (°C) | Reference |

| 2'-Fluoro RNA | RNA | ~1.8 - 2.0 | |

| 2'-Fluoro RNA in DNA | RNA | ~1.8 | |

| Single 2'-Fluoro RNA in DNA | DNA | ~1.2 | |

| Fully 2'-Fluoro RNA | DNA | ~0.5 | |

| 2'-O-Methyl RNA | RNA | ~1.3 - 1.5 | |

| RNA | RNA | ~1.0 - 1.1 |

Nuclease Resistance

While the 2'-fluoro modification in phosphodiester oligonucleotides does not confer significant resistance to nuclease degradation on its own, it dramatically enhances stability when combined with a phosphorothioate (PS) backbone. This increased resistance to enzymatic degradation extends the half-life of the oligonucleotide in biological fluids, a crucial attribute for therapeutic applications.

Coupling Efficiency

The solid-phase synthesis of oligonucleotides using this compound phosphoramidite generally proceeds with high efficiency, although it requires a longer coupling time compared to standard DNA phosphoramidites to ensure complete reaction.

| Parameter | Value | Reference |

| Recommended Coupling Time | 3 minutes | |

| Purity (31P NMR) | ≥99.0% | |

| Purity (RP-HPLC) | ≥99.0% |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of oligonucleotides containing the 2'-fluoro modification.

Solid-Phase Oligonucleotide Synthesis

The synthesis of 2'-fluoro modified oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following protocol outlines the key steps.

Materials:

-

This compound phosphoramidite and other desired phosphoramidites (DNA, RNA, 2'-F RNA)

-

Solid support (e.g., Controlled Pore Glass - CPG)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Protocol:

| Step | Procedure | Key Parameters |

| 1. Detritylation | Removal of the 5'-DMT protecting group from the solid support-bound nucleoside. | Treat with deblocking solution. |

| 2. Coupling | Addition of the this compound phosphoramidite. | Dissolve phosphoramidite in anhydrous acetonitrile. Mix with activator solution and deliver to the synthesis column. Coupling time: 3 minutes. |

| 3. Capping | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. | Treat with capping solutions A and B. |

| 4. Oxidation | Conversion of the phosphite triester linkage to a more stable phosphate triester. | Treat with oxidizing solution. |

| 5. Repeat | Repeat steps 1-4 for each subsequent monomer addition. |

Deprotection and Cleavage

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Protocol:

| Method | Reagents | Conditions | Reference |

| Standard | Concentrated Ammonium Hydroxide | 55°C for 8 hours | |

| Fast (AMA) | 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine | 65°C for 10 minutes |

Caution: When using AMA, it is recommended to use acetyl (Ac) protected dC to prevent base modification. For oligonucleotides containing base-labile modifications, milder deprotection conditions may be necessary.

Nuclease Resistance Assay

This assay evaluates the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.

Materials:

-

2'-fluoro modified oligonucleotide (with and without phosphorothioate backbone)

-

Unmodified control oligonucleotide

-

Nuclease (e.g., DNase I, snake venom phosphodiesterase, or serum)

-

Reaction buffer

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Fluorescent label (e.g., FAM) or radiolabel (e.g., 32P)

Protocol:

-

Label the 5' end of the oligonucleotides with a fluorescent or radioactive tag.

-

Incubate the labeled oligonucleotides with the nuclease in the appropriate reaction buffer at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Quench the reaction by adding a stop solution (e.g., EDTA and formamide).

-

Analyze the samples by denaturing PAGE.

-

Visualize the bands using a phosphorimager or fluorescence scanner to assess the extent of degradation over time.

RNase H Cleavage Assay

This assay determines the ability of a 2'-fluoro modified antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Materials:

-

2'-fluoro/DNA chimeric antisense oligonucleotide

-

Target RNA oligonucleotide (labeled at the 5' end)

-

Human RNase H1

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

Protocol:

-

Anneal the antisense oligonucleotide to the labeled target RNA by heating to 90°C and slowly cooling to room temperature.

-

Initiate the reaction by adding RNase H1 to the duplex solution.

-

Incubate at 37°C.

-

Take aliquots at various time points and quench the reaction.

-

Analyze the cleavage products by denaturing PAGE.

-

Quantify the amount of cleaved and full-length RNA to determine the cleavage efficiency.

Visualizations

Solid-Phase Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase synthesis for incorporating a 2'-fluoro modified nucleotide.

References

- 2. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Safety evaluation of 2'-deoxy-2'-fluoro nucleotides in GalNAc-siRNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]

The Strategic Advantage of DMT-2'-F-Bz-dA in the Architecture of Antisense Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of potent and durable antisense therapies necessitates the use of chemically modified nucleosides that can overcome the inherent limitations of natural oligonucleotides. Among the arsenal of available modifications, the incorporation of 2'-deoxy-2'-fluoro-N6-benzoyl-adenosine (2'-F-Bz-dA), introduced into oligonucleotide synthesis via its phosphoramidite form, DMT-2'-F-Bz-dA-CE Phosphoramidite, has emerged as a cornerstone for developing next-generation antisense oligonucleotides (ASOs). This technical guide provides an in-depth exploration of the benefits conferred by this modification, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the application of this powerful tool.

Core Benefits of 2'-Fluoro Modifications in Antisense Oligonucleotides

The strategic incorporation of 2'-fluoro modifications, including 2'-F-Bz-dA, into ASOs imparts a range of advantageous properties that enhance their therapeutic potential. These benefits primarily revolve around increased stability, improved binding affinity to target RNA, and enhanced resistance to enzymatic degradation.

Enhanced Thermal Stability

The presence of the electronegative fluorine atom at the 2' position of the ribose sugar locks the sugar pucker into a C3'-endo conformation, which is characteristic of RNA. This pre-organization of the oligonucleotide into an A-form helical geometry leads to a more stable duplex upon hybridization with the target RNA molecule. This increased stability is quantitatively measured by a significant increase in the melting temperature (Tm) of the ASO-RNA duplex.

Superior Nuclease Resistance

A major hurdle in the clinical application of unmodified oligonucleotides is their rapid degradation by cellular nucleases. The 2'-fluoro modification provides a steric shield against nuclease attack, significantly prolonging the half-life of the ASO in biological fluids and within cells. When combined with a phosphorothioate (PS) backbone, the nuclease resistance is further enhanced, leading to a therapeutically viable pharmacokinetic profile.[1][2]

High Binding Affinity and Specificity

The A-form helical conformation induced by the 2'-fluoro modification not only enhances thermal stability but also promotes high-affinity binding to the complementary RNA target. This strong interaction is crucial for the efficacy of the antisense mechanism, whether it be RNase H-mediated degradation of the target RNA or steric blocking of translation. The improved binding affinity can also contribute to enhanced specificity, reducing off-target effects.

Data Presentation: Quantitative Analysis of 2'-F-Modified ASO Properties

The advantages of incorporating 2'-fluoro modifications are substantiated by quantitative experimental data. The following tables summarize the improvements in thermal stability and nuclease resistance observed in ASOs containing 2'-fluoro-modified nucleosides compared to their unmodified or other modified counterparts.

| Modification | ΔTm per Modification (°C) vs. DNA/RNA Duplex | Reference |

| 2'-Fluoro (2'-F) | +1.8 | [3] |

| 2'-O-Methyl (2'-OMe) | +1.3 | [4] |

| RNA | +1.0 | [4] |

Table 1: Enhancement of Thermal Stability. This table illustrates the increase in melting temperature (Tm) for each 2'-fluoro modification incorporated into an oligonucleotide, as compared to a standard DNA/RNA duplex.

| Oligonucleotide Chemistry | Half-life in Human Plasma | Reference |

| Unmodified DNA | Minutes | |

| Phosphorothioate (PS) DNA | Hours to Days | |

| 2'-Fluoro with PS backbone | Extended (Days to Weeks) |

Table 2: Nuclease Resistance and Plasma Half-life. This table provides a comparative overview of the stability of different oligonucleotide chemistries in human plasma, highlighting the significant increase in half-life conferred by the 2'-fluoro modification in conjunction with a phosphorothioate backbone.

Mandatory Visualizations

Logical Relationship of 2'-F Modification Benefits

Caption: Benefits of 2'-F-Bz-dA in ASOs.

Antisense Oligonucleotide Mechanism of Action

Caption: ASO Mechanisms of Action.

Experimental Workflow for ASO Evaluation

Caption: ASO Evaluation Workflow.

Experimental Protocols

Solid-Phase Synthesis of 2'-F-Modified Oligonucleotides

This protocol outlines the automated solid-phase synthesis of a 2'-fluoro-modified antisense oligonucleotide using phosphoramidite chemistry.

Materials:

-

DNA/RNA synthesizer

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

-

This compound-CE Phosphoramidite and other required phosphoramidites (dissolved in anhydrous acetonitrile)

-

Activator solution (e.g., 0.25 M DCI in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)

Procedure:

-

Synthesis Setup: Program the desired oligonucleotide sequence into the synthesizer. Install the solid support column and ensure all reagent bottles are filled and properly connected.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by washing with the deblocking solution.

-

Coupling: The this compound phosphoramidite (or other desired phosphoramidite) and activator are delivered to the column. The coupling time for 2'-fluoro monomers is typically extended to 3-5 minutes to ensure high coupling efficiency.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizing solution.

-

-

Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution (e.g., concentrated ammonia at 55°C for 8-12 hours, or AMA at 65°C for 10-15 minutes).

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.

-

Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Thermal Melting (Tm) Analysis

This protocol describes the determination of the melting temperature of an ASO:RNA duplex.

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

Quartz cuvettes

-

2'-F-modified ASO and complementary RNA oligonucleotide

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

-

Sample Preparation: Prepare a solution containing equimolar concentrations (e.g., 2 µM) of the ASO and its complementary RNA in the annealing buffer.

-

Annealing: Heat the solution to 90-95°C for 5 minutes to denature any secondary structures, then slowly cool to room temperature to allow for duplex formation.

-

Data Acquisition:

-

Place the sample in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high final temperature (e.g., 90°C).

-

Monitor the absorbance at 260 nm throughout the temperature ramp.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the peak of the first derivative of the melting curve.

-

Nuclease Degradation Assay

This protocol assesses the stability of a 2'-F-modified ASO in the presence of nucleases.

Materials:

-

2'-F-modified ASO and an unmodified control oligonucleotide (e.g., 5'-end labeled with a fluorescent dye)

-

Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase, or cell lysate)

-

Incubation buffer (e.g., PBS or Tris-HCl buffer)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system

Procedure:

-

Reaction Setup: In separate tubes, mix the labeled ASO (or control) with the nuclease source in the incubation buffer.

-

Incubation: Incubate the reactions at 37°C.

-

Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each reaction and immediately quench the nuclease activity by adding a stop solution (e.g., EDTA and formamide loading buffer) and placing on ice.

-

Gel Electrophoresis: Separate the degradation products by denaturing PAGE.

-

Analysis:

-

Visualize the gel using a fluorescent scanner.

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

-

Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life.

-

In Vitro ASO Efficacy Assay (RNase H-Mediated Cleavage)

This protocol evaluates the ability of a 2'-F-modified "gapmer" ASO to induce RNase H-mediated cleavage of a target RNA.

Materials:

-

Gapmer ASO with a central DNA gap and 2'-F modified wings

-

Target RNA (e.g., a fluorescently labeled synthetic transcript or total RNA from cells)

-

Recombinant RNase H1

-

RNase H cleavage buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Denaturing PAGE system

-

Gel imaging system

Procedure:

-

Hybridization: Anneal the ASO with the target RNA by heating and slow cooling.

-

Cleavage Reaction: Initiate the reaction by adding RNase H1 to the ASO:RNA duplex in the cleavage buffer. Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

-

Analysis:

-

Separate the cleavage products by denaturing PAGE.

-

Visualize and quantify the intensity of the full-length RNA and the cleavage products.

-

Determine the percentage of target RNA cleaved.

-

Conclusion

The use of this compound for the incorporation of 2'-fluoro modifications represents a significant advancement in the design of antisense oligonucleotides. The resulting ASOs exhibit enhanced thermal stability, superior nuclease resistance, and high binding affinity for their RNA targets. These improved properties translate into greater therapeutic potential, with enhanced efficacy and a more favorable pharmacokinetic profile. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this key chemical modification in the development of next-generation antisense therapies.

References

The Strategic Incorporation of DMT-2'-F-Bz-dA in CRISPR-Cas9 gRNA Synthesis: A Technical Guide to Enhancing Genome Editing Specificity and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of CRISPR-Cas9 technology has revolutionized the landscape of genetic engineering, offering unprecedented precision in genome editing. However, the therapeutic application of this powerful tool is contingent upon maximizing on-target efficacy while minimizing off-target effects. Chemical modification of the guide RNA (gRNA) component of the CRISPR-Cas9 system has emerged as a critical strategy to enhance its stability, specificity, and overall performance. This technical guide provides an in-depth exploration of the application of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA) in the synthesis of modified gRNAs. We will delve into the synthesis protocol, the impact of 2'-fluoro modifications on gRNA stability and activity, and a comprehensive workflow for the generation and evaluation of these enhanced gRNAs for advanced CRISPR-Cas9 applications.

Introduction: The Rationale for Chemically Modified gRNAs

Standard, unmodified single guide RNAs (sgRNAs) are susceptible to degradation by cellular nucleases, which can limit their effective concentration and duration of action within the cell. This instability can lead to reduced on-target editing efficiency. Furthermore, the inherent tolerance of the Cas9 enzyme for certain mismatches between the gRNA and off-target DNA sequences can result in undesirable mutations at unintended genomic loci, a significant safety concern for therapeutic applications.

Chemical modifications to the gRNA backbone can address these limitations. The introduction of a fluorine atom at the 2' position of the ribose sugar, a modification facilitated by the use of phosphoramidites like this compound, has been shown to confer several advantageous properties. These 2'-fluoro (2'-F) modifications can increase the gRNA's resistance to nuclease degradation and enhance its binding affinity to the target DNA sequence. The increased stability of the gRNA-DNA hybrid can lead to a more stringent requirement for perfect base pairing, thereby reducing the likelihood of off-target cleavage.

The Role of this compound in gRNA Synthesis

This compound is a key building block used in solid-phase phosphoramidite chemistry to incorporate 2'-deoxy-2'-fluoroadenosine into a growing oligonucleotide chain. The 5'-DMT (Dimethoxytrityl) group provides a temporary, acid-labile protecting group for the 5'-hydroxyl, allowing for controlled, stepwise addition of nucleotides. The benzoyl (Bz) group protects the exocyclic amine of the adenine base during synthesis. The phosphoramidite moiety at the 3' position enables the coupling reaction with the free 5'-hydroxyl of the preceding nucleotide on the solid support.

The incorporation of 2'-F-dA using this reagent is a critical step in producing gRNAs with enhanced properties. The fluorine atom's high electronegativity influences the sugar pucker conformation, favoring an A-form helix, which is the conformation adopted by the gRNA-DNA hybrid within the Cas9 protein complex. This pre-organization can contribute to improved binding affinity and specificity.

Quantitative Impact of 2'-Fluoro Modifications

The integration of 2'-fluoro modifications into gRNAs has a demonstrable impact on their biophysical and functional properties. The following tables summarize key quantitative data from studies evaluating these modified oligonucleotides.

Table 1: Nuclease Stability of Unmodified vs. 2'-Fluoro-Modified crRNA

| crRNA Modification | Rate Constant (k, min⁻¹) | Half-life (t½, min) |

| Unmodified | 0.23 ± 0.03 | 3.0 ± 0.4 |

| 2'-Fluoro (F1) | 0.03 ± 0.004 | 23.1 ± 3.0 |

Data adapted from a study evaluating crRNA degradation in a model system containing 10% fetal bovine serum. The 2'-Fluoro (F1) crRNA contained 2'-fluoro modifications at specific positions.[1]

Table 2: On-Target Cleavage Efficiency of CRISPR/Cas9 with Modified crRNAs

| crRNA Modification | Cleavage Efficiency (%) after 60 min |

| Unmodified | ~85 |

| 2'-Fluoro (F1) | ~80 |

Data represents the percentage of plasmid DNA cleaved in an in vitro assay. While there is a slight decrease, the 2'-fluoro modified crRNA largely preserves the on-target cleavage activity of the CRISPR/Cas9 system.[1]

Table 3: Off-Target Cleavage by CRISPR/Cas9 with Modified crRNAs

| Target DNA | Unmodified crRNA (% Cleavage) | 2'-Fluoro (F1) crRNA (% Cleavage) |

| On-target | 100 | 100 |

| Off-target (1 mismatch) | ~95 | ~70 |

| Off-target (2 mismatches) | ~80 | ~40 |

This table illustrates the relative cleavage of on-target and off-target DNA sequences with single or double mismatches. The 2'-fluoro modification demonstrates a significant reduction in off-target cleavage, thereby enhancing specificity.[1]

Experimental Workflow and Protocols

The successful application of this compound in generating high-efficacy gRNAs requires a systematic and well-defined experimental workflow. This section outlines the key stages, from synthesis to functional validation.

Protocol: Solid-Phase Synthesis of 2'-Fluoro-Modified gRNA

This protocol outlines the general steps for synthesizing a 2'-fluoro-modified gRNA using phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

-

This compound phosphoramidite and other required phosphoramidites (A, G, C, U, 2'-F modified and unmodified)

-

Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA/RNA synthesis reagents:

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizer solution (e.g., iodine in THF/water/pyridine)

-

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide and methylamine, 1:1)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Load the synthesizer with the required phosphoramidites, solid support, and synthesis reagents according to the manufacturer's instructions.

-

Sequence Programming: Input the desired gRNA sequence, specifying the positions for the incorporation of 2'-fluoro-modified adenosine using this compound.

-

Synthesis Cycle: The automated synthesis proceeds in a cyclical manner for each nucleotide addition: a. Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide on the solid support. b. Coupling: The next phosphoramidite in the sequence (e.g., this compound) is activated and coupled to the free 5'-hydroxyl. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Repeat: The cycle is repeated until the full-length gRNA sequence is synthesized.

-

Final Detritylation: The terminal 5'-DMT group is removed.

Protocol: Cleavage, Deprotection, and Purification

Procedure:

-

Cleavage from Support: The solid support with the synthesized gRNA is treated with the cleavage and deprotection solution to release the oligonucleotide.

-

Base and Phosphate Deprotection: The solution is heated to remove the protecting groups from the nucleobases (e.g., Bz on adenosine) and the phosphate backbone.

-

Desalting: The crude oligonucleotide solution is desalted using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).

-

HPLC Purification: The desalted oligonucleotide is purified by high-performance liquid chromatography (HPLC), typically using a reverse-phase column, to isolate the full-length product from shorter synthesis failures.

-

Quality Control: The purity and identity of the final modified gRNA are confirmed by mass spectrometry.

Protocol: In Vitro Cleavage Assay

This assay assesses the functionality of the modified gRNA in guiding Cas9 to cleave a target DNA sequence.

Materials:

-

Purified 2'-fluoro-modified gRNA and an unmodified control gRNA

-

Cas9 nuclease

-

Target DNA (e.g., a PCR product or plasmid containing the target sequence)

-

Nuclease-free water and reaction buffer (e.g., NEBuffer 3.1)

-

Proteinase K

-

Agarose gel and electrophoresis system

Procedure:

-

RNP Formation: Incubate the gRNA (modified or unmodified) with Cas9 nuclease in the reaction buffer at room temperature for 10-15 minutes to allow for the formation of the ribonucleoprotein (RNP) complex.

-

Cleavage Reaction: Add the target DNA to the RNP complex and incubate at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding Proteinase K to digest the Cas9 protein.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gRNA-guided Cas9 activity. Quantify the band intensities to determine the cleavage efficiency.

Protocol: Cell-Based Genome Editing and Analysis

Procedure:

-

Cell Culture: Culture the target human cell line under standard conditions.

-

RNP Delivery: Formulate the RNP complex as described above. Deliver the RNP complex into the cells using a high-efficiency method such as electroporation.

-

Incubation: Incubate the cells for 48-72 hours to allow for genome editing to occur.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

-

On-Target Analysis:

-

Amplify the genomic region surrounding the target site by PCR.

-

Analyze the PCR products for the presence of insertions and deletions (indels) using Sanger sequencing followed by analysis with tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).

-

-

Off-Target Analysis (GUIDE-seq):

-

For a comprehensive, unbiased assessment of off-target effects, perform Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq).[2][3]

-

This method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks in living cells.

-

Subsequent amplification and sequencing of the tag-integrated genomic DNA identify the locations of both on- and off-target cleavage events.

-

Signaling Pathways and Logical Relationships

The mechanism by which 2'-fluoro modifications enhance CRISPR-Cas9 specificity can be visualized as a logical flow.

Conclusion

The use of this compound to incorporate 2'-fluoro modifications into synthetic gRNAs represents a significant advancement in CRISPR-Cas9 technology. This chemical modification strategy effectively enhances the nuclease stability and specificity of the gRNA, leading to improved on-target editing and a reduction in off-target effects. The detailed protocols and workflow presented in this guide provide a framework for researchers and drug development professionals to implement this powerful approach in their own laboratories. As the field of gene therapy continues to advance, the precise control over the CRISPR-Cas9 system afforded by chemically modified gRNAs will be indispensable for the development of safe and effective therapeutic interventions.

References

- 1. Improving Stability and Specificity of CRISPR/Cas9 System by Selective Modification of Guide RNAs with 2′-fluoro and Locked Nucleic Acid Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Principles of 2'-Fluoro Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of utilizing 2'-fluoro phosphoramidites in the synthesis of modified oligonucleotides. These reagents are instrumental in the development of therapeutic and diagnostic nucleic acids, offering significant advantages in terms of stability and binding affinity. This document provides a comprehensive overview of their properties, synthesis, and practical application, supported by experimental data and protocols.

Introduction to 2'-Fluoro Modified Oligonucleotides

Oligonucleotides containing 2'-deoxy-2'-fluoro-ribonucleotides (2'-F RNA) are synthetic analogs of natural nucleic acids where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom.[1] This seemingly minor modification has profound effects on the chemical and biological properties of the resulting oligonucleotide. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo conformation characteristic of RNA and A-form helices.[2][3][4] This pre-organization of the sugar moiety is a key contributor to the enhanced properties of 2'-fluoro modified oligonucleotides, which are widely used in applications such as antisense therapy, siRNAs, aptamers, and ribozymes.[2]

Core Properties and Advantages

The incorporation of 2'-fluoro phosphoramidites into oligonucleotides imparts several desirable characteristics, primarily enhanced thermal stability and increased resistance to nuclease degradation.

Enhanced Thermal Stability and Binding Affinity

Oligonucleotides modified with 2'-fluoro nucleotides exhibit a significant increase in the melting temperature (Tm) of their duplexes with complementary RNA and DNA strands. This heightened stability is attributed to the fluorine-induced C3'-endo sugar pucker, which promotes an A-form helical geometry, a more thermodynamically stable conformation for RNA:RNA and RNA:DNA duplexes. The stabilization is additive with each incorporation of a 2'-fluoro nucleotide. Detailed thermodynamic studies have revealed that this increased stability is primarily driven by a more favorable enthalpy of duplex formation, suggesting stronger stacking and hydrogen bonding interactions.

Increased Nuclease Resistance

A major hurdle in the therapeutic application of oligonucleotides is their rapid degradation by cellular nucleases. The replacement of the 2'-hydroxyl group with fluorine provides steric hindrance and alters the sugar-phosphate backbone conformation, rendering the internucleotide linkages more resistant to cleavage by endo- and exonucleases. While 2'-fluoro modification alone provides some protection, it is often used in conjunction with phosphorothioate (PS) linkages to achieve high levels of nuclease resistance.

Reduced Immunostimulation

Unmodified siRNAs can trigger an innate immune response. It has been observed that siRNAs modified with 2'-fluoro nucleotides show significantly reduced immune stimulation in in-vitro models, which is a favorable property for therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data on the impact of 2'-fluoro modifications on oligonucleotide properties.

| Modification Context | Tm Increase per Modification (°C) | Reference |

| 2'-F-RNA in duplex with RNA | ~1.8 - 2.0 | |

| 2'-F-RNA in duplex with DNA | ~1.3 | |

| 2'-fluoro-N3'→P5' phosphoramidates with RNA | ~5.0 | |

| 2'-fluoro-N3'→P5' phosphoramidites with DNA | ~4.0 |

Table 1: Enhancement of Thermal Stability (Tm)

| Oligonucleotide Type | Condition | Half-life (t1/2) | Reference |

| Unmodified siRNA | Incubation in serum | Completely degraded within 4 hours | |

| 2'-F-modified siRNA (all pyrimidines) | Incubation in serum | > 24 hours |

Table 2: Nuclease Resistance

Experimental Protocols

The synthesis of 2'-fluoro modified oligonucleotides follows the well-established phosphoramidite solid-phase synthesis chemistry. The following protocols outline the key steps.

Standard Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition.

1. Detritylation:

-

Reagent: 5% Dichloroacetic acid (DCA) in dichloromethane.

-

Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with DCA.

-

Time: 1 minute.

2. Coupling:

-

Reagents:

-

0.1 M 2'-fluoro phosphoramidite solution in anhydrous acetonitrile.

-

0.45 M Activator solution (e.g., Tetrazole) in anhydrous acetonitrile.

-

-

Procedure: The activated 2'-fluoro phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Time: An extended coupling time of 3 to 10 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride.

-

Cap B: N-methylimidazole.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Time: 30 seconds.

4. Oxidation:

-

Reagent: 0.1 M Iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

Time: 1 minute.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphates (cyanoethyl) and nucleobases are removed.

-

Standard Deprotection:

-

Reagent: Concentrated ammonium hydroxide.

-

Procedure: The support is incubated in concentrated ammonium hydroxide.

-

Conditions: 17 hours at 55°C.

-

-

Fast Deprotection (AMA):

-

Reagent: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

-

Procedure: The support is incubated in the AMA solution.

-

Conditions: 2 hours at room temperature. Note: Heating in AMA can lead to some degradation of 2'-fluoro nucleotides.

-

Visualizations

The following diagrams illustrate key concepts related to 2'-fluoro phosphoramidites.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: General structure of a 2'-fluoro phosphoramidite monomer.

Caption: A typical workflow from oligonucleotide synthesis to application.

Conclusion

2'-fluoro phosphoramidites are indispensable tools in modern nucleic acid chemistry. The introduction of a fluorine atom at the 2' position of the ribose sugar confers enhanced thermal stability and nuclease resistance to oligonucleotides, properties that are critical for their use as therapeutic agents and diagnostic probes. The straightforward incorporation of these modified monomers using standard phosphoramidite chemistry allows for the rational design and synthesis of oligonucleotides with tailored properties for a wide range of applications in research and drug development.

References

The Discovery and Development of 2'-Fluoro Modified Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 2'-position of the nucleoside sugar moiety has been a transformative strategy in medicinal chemistry, leading to the development of potent antiviral and anticancer agents. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of 2'-fluoro modified nucleosides, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

Introduction: The Significance of the 2'-Fluoro Modification

The strategic incorporation of a fluorine atom at the 2'-position of the ribose sugar profoundly alters the chemical and biological properties of nucleosides. This modification enhances metabolic stability by protecting against degradation by nucleases and can lock the sugar pucker conformation, which often leads to increased binding affinity to target enzymes.[1][2][3] These altered properties have been successfully exploited to create a class of drugs with significant therapeutic impact, including the anti-HCV agent sofosbuvir and the anticancer drug gemcitabine.[1][4]

Synthesis of 2'-Fluoro Modified Nucleosides

The synthesis of 2'-fluoro modified nucleosides can be broadly categorized into two main approaches: direct fluorination of a pre-formed nucleoside and the convergent synthesis involving the coupling of a fluorinated sugar with a nucleobase.

General Synthetic Strategies

-

Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the sugar ring of an existing nucleoside. Reagents such as diethylaminosulfur trifluoride (DAST) are often employed for this purpose.

-

Convergent Synthesis: This approach involves the synthesis of a fluorinated sugar intermediate, which is then coupled with a desired nucleobase to form the final nucleoside. This method offers greater flexibility in modifying both the sugar and the base moieties.

Mechanism of Action: A Tale of Two Therapeutic Areas

2'-Fluoro modified nucleosides exert their therapeutic effects through various mechanisms, primarily by acting as chain terminators of DNA or RNA synthesis or by inhibiting key enzymes involved in nucleic acid metabolism.

Antiviral Activity: The Case of Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203. This active metabolite acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By mimicking the natural uridine triphosphate, GS-461203 is incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication.

References

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Navigating the Synthesis Landscape: A Technical Guide to DMT-2'-F-Bz-dA in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

The performance of DMT-2'-F-Bz-dA in oligonucleotide synthesis is intrinsically linked to its solubility and stability in acetonitrile. Insufficient solubility can lead to poor delivery of the monomer to the growing oligonucleotide chain, resulting in lower coupling efficiencies. Conversely, degradation of the phosphoramidite in solution can generate impurities that cap the chain or lead to unwanted side reactions.

Solubility Profile

While a precise solubility limit for this compound in acetonitrile is not extensively documented, phosphoramidites are generally used at concentrations ranging from 0.08 M to 0.15 M for oligonucleotide synthesis.[1] It is crucial to ensure complete dissolution to prevent filter clogging on the synthesizer and to guarantee consistent delivery of the reagent. One commercially available source notes a solubility of at least 2.5 mg/mL (approximately 2.85 mM) in a 10% DMSO and 90% Corn Oil mixture, although this is not directly transferable to acetonitrile.[2]

Table 1: General Solubility and Handling of Phosphoramidites in Acetonitrile

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Acetonitrile | Minimizes hydrolysis of the phosphoramidite. |

| Typical Concentration | 0.08 M - 0.15 M | Balances solubility with reaction kinetics for efficient coupling.[1] |

| Preparation | Prepare fresh solutions or store under inert gas (Argon or Nitrogen). | Protects against degradation from moisture and oxidation.[3][4] |

| Storage of Solution | -20°C for short-term storage (up to 1 month). | Low temperature slows degradation pathways. |

Stability in Acetonitrile: A Delicate Balance

The stability of phosphoramidites in acetonitrile is a well-studied area, with degradation primarily occurring through hydrolysis and other side reactions. The 2'-fluoro modification in this compound is known to enhance the stability of the resulting oligonucleotide duplexes but does not render the phosphoramidite immune to degradation in solution.

The stability of phosphoramidite solutions generally decreases in the order of T > dC > dA > dG. For dA phosphoramidites, a purity reduction of 6% has been observed after five weeks of storage under an inert atmosphere. The primary degradation pathways include:

-

Hydrolysis: Reaction with residual water in the acetonitrile to form the corresponding H-phosphonate. This is a major degradation pathway.

-

Oxidation: Reaction with oxygen to form the corresponding phosphate triester.

-

Elimination of Acrylonitrile: This can lead to the formation of cyanoethyl phosphonoamidates through an autocatalytic process.

For 2'-fluoro modified phosphoramidites, it is generally recommended to use the solution within 2-3 days when stored on the synthesizer.

Table 2: Factors Influencing this compound Stability in Acetonitrile

| Factor | Impact on Stability | Mitigation Strategy |

| Water Content | High water content accelerates hydrolysis. | Use anhydrous acetonitrile and molecular sieves. |

| Temperature | Higher temperatures increase the rate of degradation. | Store solutions at -20°C when not in use. |

| Oxygen | Can lead to oxidation of the phosphoramidite. | Store and handle under an inert gas atmosphere (e.g., Argon). |

| pH | Acidic conditions can catalyze hydrolysis. | Ensure the acetonitrile is neutral. Addition of a small amount of a non-nucleophilic base can sometimes be beneficial. |

| Concentration | Higher concentrations can sometimes lead to faster degradation due to autocatalytic pathways. | Use concentrations appropriate for the synthesis scale. |

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound under their specific laboratory conditions, the following experimental protocols are provided.

Protocol 1: Determination of Solubility in Acetonitrile

Objective: To determine the saturation solubility of this compound in anhydrous acetonitrile at a defined temperature.

Materials:

-

This compound phosphoramidite powder

-

Anhydrous acetonitrile

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

HPLC system with a UV detector

-

Centrifuge

Methodology:

-

Prepare a series of vials with a known volume of anhydrous acetonitrile (e.g., 1.0 mL).

-

Add increasing, precisely weighed amounts of this compound to each vial to create a range of concentrations bracketing the expected solubility.

-

Seal the vials tightly under an inert atmosphere.

-

Equilibrate the vials at the desired temperature (e.g., 25°C) in a shaker or water bath for a set period (e.g., 24 hours) to ensure saturation is reached.

-

After equilibration, centrifuge the vials at high speed to pellet any undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquots with a known volume of acetonitrile.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

-

The solubility is the concentration at which no further increase in the dissolved amount is observed.

Protocol 2: Stability Assessment in Acetonitrile

Objective: To evaluate the degradation of this compound in acetonitrile over time under typical storage and use conditions.

Materials:

-

This compound phosphoramidite

-

Anhydrous acetonitrile

-

HPLC system with a UV detector and mass spectrometer (LC-MS)

-

Inert gas (Argon or Nitrogen)

-

Sealed vials

Methodology:

-

Prepare a stock solution of this compound in anhydrous acetonitrile at a standard concentration used for synthesis (e.g., 0.1 M).

-

Dispense the solution into several sealed vials under an inert atmosphere.

-

Store the vials under different conditions to be tested (e.g., room temperature on a synthesizer, 4°C, -20°C).

-

At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), take an aliquot from a vial stored under each condition.

-

Analyze the aliquots immediately by HPLC-UV to quantify the remaining percentage of the parent this compound peak area relative to the total peak area.

-

Use LC-MS to identify the major degradation products.

-

Plot the percentage of intact this compound against time for each storage condition to determine the stability profile.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the structure, potential degradation pathways, and experimental workflows.

Caption: Chemical structure and potential degradation pathways of this compound in acetonitrile.

References

- 1. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMT-2'fluoro-da(bz) amidite | bioactive compound | CAS 136834-22-5 | Buy DMT-2'fluoro-da(bz) amidite from Supplier InvivoChem [invivochem.com]

- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Incorporation of 2'-Fluorine in Oligonucleotide Synthesis: A Technical Guide to DMT-2'-F-Bz-dA Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic and diagnostic oligonucleotides is continually advancing, driven by the need for enhanced stability, binding affinity, and biological activity. Chemical modifications to the sugar-phosphate backbone and nucleobases are pivotal in achieving these desired properties. Among these, the introduction of a fluorine atom at the 2' position of the ribose sugar has emerged as a critical strategy. This in-depth technical guide focuses on the application of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-Bz-dA) in phosphoramidite chemistry, providing a comprehensive overview of its synthesis, the resulting oligonucleotide characteristics, and its application in modulating cellular pathways.

Core Principles of 2'-Fluoro-Modified Oligonucleotides

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom imparts several advantageous properties to oligonucleotides. The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices, typical of RNA.[1] This pre-organization of the sugar conformation enhances the binding affinity of the modified oligonucleotide to its complementary RNA target.

The primary benefits of incorporating 2'-fluoro nucleosides, such as this compound, include:

-

Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications exhibit a higher melting temperature (Tm) when hybridized to RNA targets, indicating a more stable duplex.[1][2]

-

Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide.[3][4]

-

Improved Specificity and Potency: The enhanced binding affinity can lead to more potent and specific targeting of messenger RNA (mRNA) in antisense and RNA interference (RNAi) applications.

Physicochemical Properties of this compound

This compound is a key building block for introducing 2'-fluoroadenosine into synthetic oligonucleotides. Its chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C47H51FN7O7P | |

| Molecular Weight | 875.91 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥98.0% | |

| Storage Conditions | -20°C, under inert gas |

Quantitative Analysis of 2'-Fluoro Modification Effects

The incorporation of 2'-fluoro modifications has a quantifiable impact on the thermodynamic stability and synthesis efficiency of oligonucleotides.

Thermodynamic Stability: Melting Temperature (Tm)

The increase in melting temperature is a direct measure of the enhanced stability of the duplex formed between the modified oligonucleotide and its target.

| Duplex Type | ΔTm per 2'-F Modification (°C) | Target | Reference |

| 2'-F-RNA / RNA | +1.8 | RNA | |

| 2'-F-RNA / DNA | +0.5 | DNA | |

| siRNA with 2'-F pyrimidines | +15 (overall duplex) | RNA |

Oligonucleotide Synthesis: Coupling Efficiency and Yield

While high coupling efficiencies are crucial for the synthesis of high-quality, full-length oligonucleotides, the use of modified phosphoramidites can present challenges. Generally, high coupling efficiencies of >99% are reported for standard and modified phosphoramidites from reputable suppliers. However, modified amidites like this compound often require longer coupling times to achieve these high efficiencies.

| Parameter | Standard DNA Phosphoramidites | This compound Phosphoramidite | Reference |

| Typical Coupling Time | ~1.5 minutes | 3 - 30 minutes | |

| Reported Coupling Efficiency | >99% | >99% (with extended coupling) | |

| Overall Yield | Dependent on oligo length and coupling efficiency | Generally lower than unmodified oligos of the same length due to potential for side reactions and purification challenges. |

Experimental Protocols

The synthesis of 2'-fluoro-modified oligonucleotides follows the well-established solid-phase phosphoramidite chemistry cycle. Below are the detailed steps, highlighting the specific considerations for using this compound.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached. The cycle consists of four main steps that are repeated for each nucleotide addition.

Caption: Automated solid-phase synthesis cycle for 2'-fluoro-modified oligonucleotides.

1. Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the acidic solution, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

2. Coupling:

-

Reagents:

-

0.08–0.15 M solution of this compound phosphoramidite in anhydrous acetonitrile.

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).

-

-

Procedure: The phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Critical Parameter: The coupling time for 2'-fluoro phosphoramidites is extended to 3 to 30 minutes to ensure high coupling efficiency.

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.

-

Cap B: N-Methylimidazole in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphates (cyanoethyl) and nucleobases (benzoyl) are removed.

-

Standard Deprotection:

-

Reagent: Concentrated ammonium hydroxide or a 3:1 mixture of ammonium hydroxide and ethanol.

-

Conditions: 16 hours at 55°C.

-

-

Fast Deprotection (for compatible modifications):

-

Reagent: A 1:1 mixture of aqueous Ammonium hydroxide and aqueous MethylAmine (AMA).

-

Conditions: 10 minutes at 65°C.

-

Purification

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying oligonucleotides, especially when the final DMT group is left on (DMT-on purification). Anion-exchange HPLC and polyacrylamide gel electrophoresis (PAGE) are also used.

Application: siRNA-Mediated Silencing of the PI3K/Akt Signaling Pathway

The enhanced stability and efficacy of 2'-fluoro-modified oligonucleotides make them ideal for siRNA applications. A prominent example is the targeting of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.

Caption: siRNA-mediated silencing of the PI3K/Akt signaling pathway.

By designing 2'-fluoro-modified siRNAs to target the mRNA of key components like the p85α regulatory subunit of PI3K or Akt1, it is possible to decrease their protein expression. This inhibition of the PI3K/Akt pathway can lead to a reduction in cell proliferation and survival signals and sensitize cancer cells to apoptosis-inducing agents.

Conclusion

This compound phosphoramidite is a powerful tool in the synthesis of modified oligonucleotides with superior therapeutic and diagnostic potential. The incorporation of the 2'-fluoro modification significantly enhances the thermal stability and nuclease resistance of the resulting oligonucleotides. While requiring optimized synthesis protocols, particularly longer coupling times, the benefits in terms of improved biological activity, as demonstrated in applications like siRNA-mediated gene silencing, are substantial. For researchers and developers in the field of nucleic acid therapeutics, a thorough understanding of the chemistry and application of this compound is essential for the rational design of next-generation oligonucleotide-based drugs.

References

- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2' Fluoro RNA Modification [biosyn.com]

- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

Methodological & Application